molecular formula C11H11N3O3 B2823531 Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate CAS No. 1239772-37-2

Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B2823531
CAS No.: 1239772-37-2
M. Wt: 233.227
InChI Key: DVABEHVXMNDOPF-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a pyridin-2-yl substituent at position 1 and a hydroxyl group at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxo-2-pyridin-2-yl-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-17-11(16)8-7-10(15)14(13-8)9-5-3-4-6-12-9/h3-7,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFYNPZZVWDTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N(N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 significantly impacts the compound’s reactivity, stability, and bioactivity. Key analogs include:

Compound Name Substituent at Position 5 Key Properties/Applications
Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate Methyl Common impurity in unsymmetrical pyrazole synthesis; challenges in isolation due to stability
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate Amino Higher basicity; potential for derivatization in drug discovery
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-triazole-4-carboxylate Formyl (triazole core) Strong hydrogen bonding; crystallizes in orthorhombic system
Ethyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate Nitro (on pyridine) Electron-withdrawing effects; altered reactivity in electrophilic substitutions

Key Observations :

  • The hydroxyl group in the target compound increases polarity compared to methyl or amino analogs, affecting solubility and crystallization .
  • Amino and nitro substituents introduce distinct electronic effects, modulating interactions with biological targets or catalysts .

Substituent Variations at Position 1

The pyridin-2-yl group at position 1 is critical for π-stacking and metal coordination. Comparisons include:

Compound Name Substituent at Position 1 Key Differences
Ethyl 5-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate p-Tolyl Reduced aromatic π-interactions; lower melting point
Ethyl 3-cyclopentyl-1-pyrimidin-2-yl-pyrazole-4-carboxylate Pyrimidin-2-yl Enhanced steric bulk; potential for kinase inhibition

Key Observations :

  • Pyridin-2-yl substituents enable stronger intermolecular interactions (e.g., hydrogen bonding) compared to alkyl or aryl groups .
  • Bulky substituents like pyrimidin-2-yl may hinder crystallization but improve target specificity in drug design .

Computational Insights

DFT studies on related pyrazoles reveal:

  • Electron-donating groups (e.g., hydroxyl, amino) lower LUMO energy, enhancing nucleophilic reactivity .
  • Steric effects from cyclopentyl or pyrimidinyl groups increase torsional strain, affecting conformational flexibility .

Biological Activity

Ethyl 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H10N3O3C_{11}H_{10}N_{3}O_{3}. The presence of both hydroxyl and carboxylate functional groups contributes to its biological reactivity and potential as a therapeutic agent.

Biological Activities

The compound exhibits a range of biological activities, including:

1. Antitumor Activity

  • Recent studies have shown that pyrazole derivatives, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds in this class have been evaluated for their inhibitory effects on cell proliferation in MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines with varying degrees of efficacy.
CompoundCell LineIC50 (µM)Reference
This compoundMCF712.50
This compoundA54926.00
This compoundHCT11615.00

2. Anti-inflammatory Properties

  • Pyrazole derivatives have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. These compounds may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.

3. Antioxidant Activity

  • The hydroxyl group in this compound contributes to its antioxidant properties, which can scavenge free radicals and reduce oxidative stress in cells.

The mechanisms underlying the biological activities of this compound involve:

1. Cell Cycle Arrest

  • Compounds in this class have been shown to induce cell cycle arrest at specific phases, which is crucial for inhibiting cancer cell proliferation.

2. Apoptosis Induction

  • Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

3. Enzyme Inhibition

  • This compound may act as an inhibitor for various enzymes involved in tumor progression and inflammation.

Case Studies

Several studies have explored the efficacy of this compound:

Study on Antitumor Activity:
In a study assessing the antitumor potential of pyrazole derivatives, this compound demonstrated significant cytotoxicity against A549 and HCT116 cell lines with IC50 values indicating effective inhibition of cell growth .

Study on Anti-inflammatory Effects:
Another investigation highlighted the compound's ability to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

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